molecular formula C27H27N3O2 B2490357 1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 846600-38-2

1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2490357
CAS RN: 846600-38-2
M. Wt: 425.532
InChI Key: ZVBMQEJKNSEWIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of benzimidazole derivatives, like the compound , often involves N-alkylation reactions, heterocyclization, and sometimes the use of microwave irradiation for efficiency. These processes can result in the formation of complex structures with specific functional groups, potentially including tolyloxy and pyrrolidinone moieties, as seen in related research on the synthesis of benzimidazole compounds (Özdemir, Dayan, & Demirmen, 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using techniques such as FT-IR, NMR, and UV-vis spectroscopy, alongside quantum chemical calculations. These methods help in understanding the molecular and spectroscopic features, including the planarity of the core structure and the positioning of substituent groups, which directly affect the compound's chemical behavior and interactions (Özdemir, Dayan, & Demirmen, 2016).

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, including heterocyclization, to form new compounds. These reactions are often facilitated by specific reagents and catalysts, leading to the formation of thiophene, pyrazole, coumarin derivatives, and more, demonstrating the compound's versatility and reactivity (Mohareb & Gamaan, 2018).

Scientific Research Applications

Structural and Synthetic Applications

  • The study of crystal structures, including intramolecular interactions and the arrangement of molecules in crystals, is a key area of application. For instance, research on related compounds, such as dabigatran etexilate tetrahydrate, delves into the dihedral angles between benzene and pyridine rings and the formation of hydrogen bonds, contributing to the understanding of molecular interactions and crystal engineering (Hong-qiang Liu et al., 2012).
  • Synthesis of novel compounds through various chemical reactions is another significant application. For example, the creation of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines showcases the versatility and potential of utilizing such structures in medicinal chemistry and materials science (A. Katritzky et al., 2000).
  • The combination of computational and experimental techniques, such as density functional theory (DFT) and spectroscopic methods (FT-IR, NMR, UV-vis), for the characterization of compounds provides insights into their molecular and electronic structures, aiding in the design of materials with specific properties (N. Özdemir et al., 2016).

Biological Applications

  • The synthesis of imidazo[1,2-a]pyridines with potential as antiulcer agents demonstrates the biological relevance of such compounds. These studies explore the antisecretory and cytoprotective properties, highlighting the therapeutic potential of derivatives in treating gastrointestinal disorders (J. Starrett et al., 1989).
  • Research into the antimycobacterial activity of imidazo[1,2-a]pyridine-3-carboxamide derivatives underscores the importance of structural modification for enhancing biological activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, offering pathways for the development of new antituberculosis agents (Kai Lv et al., 2017).

properties

IUPAC Name

4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-19-8-7-10-22(16-19)32-15-14-29-25-13-6-4-11-23(25)28-27(29)21-17-26(31)30(18-21)24-12-5-3-9-20(24)2/h3-13,16,21H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBMQEJKNSEWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

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